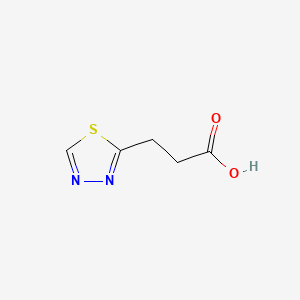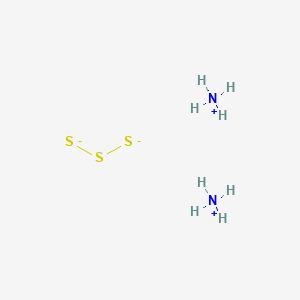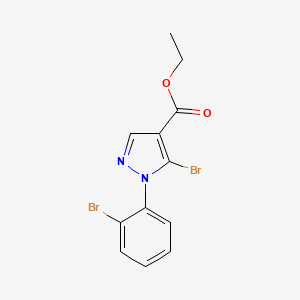
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is 200.28 g/mol. The molecular formula is C10H20N2O2 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.28 g/mol. More detailed properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Stereochemistry in Drug Development
Stereochemistry plays a crucial role in the pharmacological profile of drugs. The configuration of stereocenters significantly impacts biological properties, as demonstrated by research on enantiomerically pure compounds such as phenylpiracetam and its derivatives. These findings suggest that the specific stereochemistry of "(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate" could be critical for its pharmacological advantages, justifying the importance of stereochemical purity in drug development (Veinberg et al., 2015).
Antioxidant Applications
Synthetic phenolic antioxidants (SPAs) have widespread industrial and commercial use, indicating the potential for structurally similar compounds like "this compound" to serve as antioxidants. This application is particularly relevant in lengthening product shelf life and improving oxidative stability, highlighting the compound's potential in materials science and food technology (Liu & Mabury, 2020).
Catalysis and Kinetic Resolution
The compound's potential in catalysis, specifically in non-enzymatic kinetic resolution, is highlighted by its structural features conducive to asymmetric synthesis. This application is significant in the chemical industry for producing enantiomerically pure substances, indicating the broader utility of "this compound" in synthetic organic chemistry (Pellissier, 2011).
Material Science and Nanotechnology
The structural features of compounds containing tertiary butyl groups, as in "this compound," suggest potential applications in material science. Specifically, their role in the synthesis of neo fatty acids and derivatives indicates possible uses in cosmetic, agronomic, and pharmaceutical industries, showcasing the compound's versatility beyond pharmaceuticals (Dembitsky, 2006).
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine-based compounds are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidine-based compounds can catalyze asymmetric intramolecular aldol reactions . This transformation is known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .
Biochemical Pathways
It’s known that pyrrolidine-based compounds can influence various biochemical pathways due to their ability to catalyze different types of reactions .
Pharmacokinetics
The physicochemical parameters of similar pyrrolidine compounds have been studied .
Result of Action
It’s known that pyrrolidine-based compounds can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Action Environment
It’s known that the stereogenicity of carbons in pyrrolidine compounds and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)





![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)
![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)